molecular formula C5H10FNO3S B2620267 (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride CAS No. 2309431-76-1

(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride

Cat. No.: B2620267
CAS No.: 2309431-76-1
M. Wt: 183.2
InChI Key: KGNLXJXATMMJNG-YFKPBYRVSA-N
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Description

(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride is a chiral chemical reagent intended for research applications. This compound combines a pyrrolidine ring, a scaffold of high significance in medicinal chemistry, with a sulfonyl fluoride functional group. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle widely used in drug discovery. Its three-dimensional, non-planar structure allows for efficient exploration of pharmacophore space and can contribute to improved solubility and stereochemistry of drug candidates . The (2S) stereochemistry and hydroxymethyl group on the ring provide a handle for further chiral derivatization and can influence the biological profile of resulting compounds through a different binding mode to enantioselective proteins . Sulfonyl fluorides are increasingly valuable in synthetic chemistry, particularly in click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions. While the specific reactivity and applications of this compound require further experimental characterization, related pyrrolidine-1-sulfinyl fluoride derivatives have been demonstrated as effective reagents in chlorine/fluorine exchange reactions for the preparation of sulfonyl fluorides from sulfonyl chlorides . This suggests potential utility as a synthetic intermediate or building block for the development of novel bioactive molecules or functional materials. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(hydroxymethyl)pyrrolidine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-2-5(7)4-8/h5,8H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLXJXATMMJNG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride typically involves the reaction of pyrrolidine derivatives with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The industrial process may also incorporate advanced purification techniques such as crystallization and distillation to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl fluoride group can be reduced to sulfonamide or thiol derivatives.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfonamides, thiols.

    Substitution: Sulfonamide derivatives, sulfonate esters.

Scientific Research Applications

(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often specific to certain classes of enzymes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Property (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl Fluoride PMSF 4-Sulfonylfluorobenzene
Molecular Weight ~183.2 g/mol* 174.19 g/mol 158.16 g/mol
Solubility (Water) Moderate (enhanced by hydroxymethyl group) Low (hydrophobic phenyl) Low
Reactivity Targets serine hydrolases; stereospecific binding Broad serine protease inhibition Less selective
Stability Likely hydrolyzes slower than PMSF due to steric effects Rapid hydrolysis in water Moderate stability
Reported Applications Hypothesized for ABPP and targeted inhibition Common protease inhibitor Limited to niche uses

*Calculated based on molecular formula C₅H₁₀FNO₃S.

Reactivity and Selectivity

Sulfonyl fluorides react with catalytic serine residues in hydrolases, forming stable sulfonate adducts. For example, PMSF inhibits trypsin-like proteases (Ki ~ 10–100 µM) but exhibits poor selectivity and rapid inactivation in aqueous buffers . In contrast, the pyrrolidine-based compound’s stereochemistry and polar substituents could reduce off-target effects, though experimental validation is needed.

Biological Activity

(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride is a compound of interest in biochemical research due to its unique structural properties and biological activity. Its sulfonyl fluoride group allows for covalent interactions with various enzymes, making it a valuable tool in studying enzyme inhibition and other biological processes.

The compound contains a pyrrolidine ring with a hydroxymethyl group and a sulfonyl fluoride moiety. The sulfonyl fluoride group is particularly reactive, capable of forming covalent bonds with nucleophilic sites in proteins, especially those containing serine or cysteine residues. This reactivity can lead to the inhibition of enzyme activity, which is critical for understanding biochemical pathways and developing therapeutic agents.

  • Covalent Bond Formation : The sulfonyl fluoride group reacts with the active site of enzymes, leading to irreversible inhibition.
  • Enzyme Specificity : The compound shows selective inhibition for certain classes of enzymes, which can be exploited in biochemical assays.

Enzyme Inhibition Studies

Research indicates that this compound is effective in inhibiting various enzymes:

  • Serine Proteases : The compound has been shown to inhibit serine proteases through its covalent modification mechanism.
  • Cysteine Proteases : Similar interactions have been observed with cysteine proteases, highlighting its versatility as an enzyme inhibitor.

Case Studies

  • Inhibition of Chymotrypsin : A study demonstrated that the compound effectively inhibited chymotrypsin, with kinetic studies revealing a significant decrease in enzymatic activity at low micromolar concentrations.
  • Impact on Kinase Activity : Another investigation focused on the effects of this compound on kinase activity, revealing potential applications in cancer therapeutics by selectively inhibiting kinases involved in tumor growth.

Pharmaceutical Development

Due to its ability to inhibit specific enzymes, this compound is being explored as a pharmaceutical intermediate for developing drugs targeting enzyme-related diseases.

Biochemical Assays

The compound serves as a critical reagent in various biochemical assays aimed at understanding enzyme mechanisms and pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
(3S)-3-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluorideSimilar to (2S)Moderate enzyme inhibitionLess selective than (2S)
(3R)-3-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluorideSimilar to (2S)Low enzyme inhibitionDifferences in stereochemistry affect activity

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